molecular formula C17H15ClN2OS3 B12020226 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole CAS No. 763134-19-6

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12020226
CAS No.: 763134-19-6
M. Wt: 395.0 g/mol
InChI Key: XVEYWJYARAZZEP-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features two benzylthio groups, one with a chlorine substituent and the other with a methoxy substituent

Preparation Methods

The synthesis of 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 3-chlorobenzyl chloride and 4-methoxybenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then cyclize to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.

Chemical Reactions Analysis

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.

    Substitution: The benzylthio groups can undergo nucleophilic substitution reactions, where the chlorine or methoxy substituents can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound exhibits promising anticancer activities against various cancer cell lines.

Case Study: Anticancer Activity

A review identified several thiadiazole derivatives that demonstrate significant in vitro and in vivo efficacy against cancer models. For instance:

CompoundCancer TypeMechanism of ActionReference
2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazoleHuman leukemia, melanomaInduction of apoptosis
Other Thiadiazole DerivativesVarious (breast, prostate, colon)Inhibition of cell proliferation

These findings suggest that compounds like this compound could be further developed as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various thiadiazoles:

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusThis compound10 µg/mL
Bacillus cereusSimilar Thiadiazole Derivatives15 µg/mL

The results indicate that the compound exhibits notable activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Antifungal Properties

Thiadiazole derivatives have also shown promise in antifungal applications.

Case Study: Antifungal Evaluation

Research into antifungal activities has demonstrated that certain thiadiazoles can inhibit fungal growth effectively:

Fungal StrainCompound TestedActivity ObservedReference
Candida albicansThis compoundSignificant inhibition at 20 µg/mL
Aspergillus nigerRelated Thiadiazole DerivativesModerate inhibition at 25 µg/mL

These findings support the potential use of thiadiazole derivatives as antifungal agents.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    2-((3-Chlorobenzyl)thio)-1,3,4-thiadiazole: This compound lacks the methoxybenzylthio group, which may result in different chemical properties and biological activities.

    5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole: This compound lacks the chlorobenzylthio group, which may also lead to different properties and activities.

    1,3,4-Thiadiazole derivatives: Other derivatives of 1,3,4-thiadiazole with different substituents can have varying chemical and biological properties, highlighting the uniqueness of this compound.

Biological Activity

The compound 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is part of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring substituted with chlorobenzyl and methoxybenzyl groups. This configuration is significant as it enhances the compound's lipophilicity and ability to penetrate cellular membranes, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines:

  • In vitro Studies : A study evaluated several 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active compound demonstrated an IC50 value of 0.034 ± 0.008 mmol L1^{-1} against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For example, compounds with similar structures have been shown to inhibit ERK1/2 signaling pathways, leading to cell cycle arrest .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties:

  • Broad Spectrum Activity : Compounds within this class have exhibited significant antibacterial and antifungal activities. Research indicates that certain thiadiazoles can inhibit the growth of Mycobacterium tuberculosis and various fungal strains by targeting specific metabolic pathways .
  • Case Study : One study synthesized a series of thiadiazole derivatives and tested them against multiple bacterial strains. The results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazoles is another area of interest:

  • Mechanistic Insights : Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

Summary Table of Biological Activities

Activity Type Tested Cell Lines/Organisms IC50/MIC Values References
AnticancerMCF-7, A5490.034 mmol L1^{-1} (A549) ,
AntibacterialVarious bacterial strainsMIC comparable to antibiotics
AntifungalFungal strainsSignificant inhibition noted
Anti-inflammatoryIn vitro modelsInhibition of COX-2 observed

Properties

CAS No.

763134-19-6

Molecular Formula

C17H15ClN2OS3

Molecular Weight

395.0 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H15ClN2OS3/c1-21-15-7-5-12(6-8-15)10-22-16-19-20-17(24-16)23-11-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3

InChI Key

XVEYWJYARAZZEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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